N-(quinolin-5-yl)furan-2-carboxamide
Description
Contextualization within Furan-2-carboxamide Derivatives Research
The furan-2-carboxamide core is a prevalent scaffold in a multitude of biologically active compounds. researchgate.netnih.gov Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are found in numerous natural products and synthetic molecules with a wide array of therapeutic applications. orientjchem.org The carboxamide linkage provides a versatile point for structural modification, allowing for the fine-tuning of physicochemical properties and biological targets.
Research into furan-2-carboxamide derivatives has revealed their potential in various therapeutic areas:
Anticancer Activity: Certain furan-2-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, some synthesized carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.
Antimicrobial and Antibiofilm Properties: The furan-2-carboxamide moiety has been explored for its ability to combat microbial infections. A diversity-oriented synthesis approach has been used to create a collection of furan-2-carboxamides that exhibit antibiofilm activity against Pseudomonas aeruginosa. nih.gov
Enzyme Inhibition: Derivatives of furan-2-carboxamide have been investigated as inhibitors of various enzymes. For instance, some have been designed as potential inhibitors of SARS-CoV-2 main protease (Mpro).
The following table provides examples of research findings on various furan-2-carboxamide derivatives, highlighting their diverse biological activities.
| Derivative Type | Biological Activity | Research Focus |
| Carbamothioyl-furan-2-carboxamides | Anticancer | Evaluation against human cancer cell lines. |
| Furan-2-carboxamide collection | Antibiofilm | Activity against Pseudomonas aeruginosa. nih.gov |
| Hydrazone derivatives | Enzyme Inhibition | Targeting SARS-CoV-2 main protease. |
Contextualization within Quinoline-Based Compound Research
The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.gov This bicyclic heterocycle is a privileged scaffold, meaning it is a recurring structural motif in a large number of biologically active compounds and approved drugs. nih.gov The versatility of the quinoline core allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities.
The significance of quinoline-based compounds is underscored by their application in treating a range of diseases:
Antimalarial Agents: Quinoline derivatives, such as chloroquine (B1663885) and quinine, have been pivotal in the fight against malaria. acs.org
Anticancer Therapeutics: A number of quinoline-based compounds have been developed as anticancer agents, with some targeting specific kinases or acting as topoisomerase inhibitors. nih.gov
Antibacterial Drugs: The fluoroquinolone class of antibiotics, characterized by a quinoline ring, has been widely used to treat bacterial infections.
Other Therapeutic Areas: The pharmacological utility of quinolines extends to their use as anti-inflammatory, analgesic, and P2X7R antagonist agents. nih.govnih.gov
The table below showcases the diverse applications of quinoline derivatives in drug discovery and research.
| Quinoline Derivative Class | Therapeutic Application | Mechanism of Action (Example) |
| 4-Aminoquinolines | Antimalarial | Inhibition of heme polymerization. |
| Fluoroquinolones | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV. |
| Quinoline-4-carboxamides | Anticancer, Antimalarial | EGFR-TK inhibition, PfEF2 inhibition. acs.orgnih.gov |
| Quinoline-based furanones | Anti-inflammatory, Analgesic | Inhibition of inflammatory pathways. nih.gov |
Academic Significance and Research Rationale for Structural Exploration
The rationale for investigating a hybrid molecule like N-(quinolin-5-yl)furan-2-carboxamide stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The amide linker serves as a stable bridge, orienting the furan and quinoline rings in a specific spatial arrangement that can influence its interaction with biological targets.
The academic significance of exploring this particular structure lies in several key areas:
Synergistic or Novel Bioactivity: The combination of the furan-2-carboxamide and quinoline moieties could lead to synergistic effects, where the combined activity is greater than the sum of the individual parts. It could also result in entirely new pharmacological profiles not observed with either scaffold alone.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogues would provide valuable data for SAR studies. By systematically modifying the substitution patterns on both the furan and quinoline rings, researchers can elucidate the structural requirements for a desired biological effect.
Probing Biological Systems: As a novel chemical tool, this compound could be used to probe the function of various biological systems. Its unique three-dimensional shape and electronic properties might allow it to interact with protein targets in ways that simpler molecules cannot.
A plausible synthetic route to this compound would involve the acylation of 5-aminoquinoline (B19350) with furan-2-carbonyl chloride. This is a standard method for amide bond formation. The availability of substituted 5-aminoquinolines and furan-2-carbonyl chlorides would allow for the creation of a library of related compounds for further investigation. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-5-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLXUTAWQFBTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330009 | |
| Record name | N-quinolin-5-ylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
505067-57-2 | |
| Record name | N-quinolin-5-ylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Quinolin 5 Yl Furan 2 Carboxamide and Analogues
Direct Synthesis of N-(quinolin-5-yl)furan-2-carboxamide
The direct synthesis of this compound, while not extensively detailed in a singular report, can be understood through established methods for amide bond formation and by examining the synthesis of its isomers and related analogues.
Established Reaction Pathways and Conditions
The primary and most established pathway for the synthesis of N-aryl furan-2-carboxamides is the coupling reaction between an amine and a carboxylic acid or its activated derivative. For the target compound, this involves the reaction of 5-aminoquinoline (B19350) with furan-2-carboxylic acid or, more commonly, furan-2-carbonyl chloride.
A well-documented analogous synthesis is that of N-(quinolin-6-yl)furan-2-carboxamide, which was prepared by the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol. pleiades.online This reaction represents a standard Schotten-Baumann type acylation, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.
Alternative coupling reagents are frequently employed to facilitate this transformation, particularly when starting from the carboxylic acid. For the synthesis of the related N-(quinolin-8-yl)benzofuran-2-carboxamide, the coupling procedure utilized HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent with DIPEA (N,N-Diisopropylethylamine) as a base in a solvent like DCM (Dichloromethane). chemrxiv.org These modern coupling reagents are known for their efficiency, mild reaction conditions, and ability to minimize side reactions, forming a reactive O-acylisourea intermediate that is readily attacked by the amine.
| Reactants | Coupling Method | Reagents | Solvent | Product |
| Quinoline-6-amine + Furan-2-carbonyl chloride | Acyl Chloride Coupling | - | Propan-2-ol | N-(quinolin-6-yl)furan-2-carboxamide pleiades.online |
| Benzofuran-2-carboxylic acid + 8-Aminoquinoline (B160924) | Peptide Coupling | HATU, DIPEA | DCM | N-(quinolin-8-yl)benzofuran-2-carboxamide chemrxiv.org |
| Furan-2-carboxylic acid + Various Amines | Carbodiimide Activation | CDI | THF | Various Furan-2-carboxamides nih.gov |
Optimization of Synthetic Yields and Purity
Optimizing the synthesis of this compound involves careful consideration of several reaction parameters to maximize yield and ensure high purity. Key factors include the choice of solvent, coupling agent, temperature, and reaction time.
For acyl chloride-based methods, the reaction is often performed at room temperature or with gentle heating. The choice of an appropriate base, such as triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the HCl byproduct. mdpi.com
In modern peptide coupling reactions, extensive optimization studies have been performed. For instance, in the palladium-catalyzed C-H arylation of a related benzofuran-2-carboxamide (B1298429), various parameters were screened, providing insight into reaction optimization. chemrxiv.orgmdpi.com While this optimization was for a subsequent step, the principles are broadly applicable. The choice of solvent can be critical, with options ranging from toluene (B28343) to more modern solvents like cyclopentyl methyl ether (CPME). chemrxiv.orgmdpi.com Additives can also play a significant role; for example, the addition of sodium acetate (B1210297) (NaOAc) was found to be beneficial in certain palladium-catalyzed reactions. chemrxiv.orgmdpi.com
Purification is typically achieved through standard laboratory techniques. After the reaction, a common workup involves washing with aqueous solutions to remove unreacted reagents and byproducts. nih.govmdpi.com The final product is often isolated and purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system. chemrxiv.orgnih.gov
Derivatization and Analogue Synthesis Strategies
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analogues. These strategies focus on altering the furan (B31954) ring, the quinoline (B57606) system, or the amide linker that connects them.
Modifications at the Furan Moiety
The furan ring is a versatile platform for introducing structural diversity through various chemical transformations.
C-H Functionalization : The furan ring is amenable to C-H functionalization, a powerful tool for installing new substituents. A notable example is the palladium-catalyzed C-H arylation at the C3-position of N-(quinolin-8-yl)benzofuran-2-carboxamides. chemrxiv.orgmdpi.com This reaction, directed by the quinoline nitrogen, allows for the introduction of a wide range of aryl groups. The protocol typically uses a palladium acetate catalyst, a silver acetate co-catalyst, and sodium acetate as an additive in a solvent like CPME at elevated temperatures (e.g., 110 °C). chemrxiv.orgmdpi.com The scope of the reaction has been shown to be broad, accommodating aryl iodides with both electron-donating and electron-withdrawing substituents. chemrxiv.orgmdpi.com
| Aryl Iodide | Yield of C3-Arylated Product (%) | Reference |
| 4-Iodoanisole | 86 | mdpi.com |
| 4-Iodotoluene | 88 | mdpi.com |
| Iodobenzene | 84 | mdpi.com |
| 5-Iodo-meta-xylene | 76 | mdpi.com |
| 2-Iodonaphthalene | 78 | chemrxiv.org |
Heterocycle Replacement : The furan ring can be replaced by other five-membered heterocycles to create bioisosteric analogues. Studies have evaluated analogues where the furan is substituted with thiophene, imidazole, N-methylimidazole, or oxazole (B20620) to probe structure-activity relationships. nih.gov For instance, 5-(2-chloroquinolin-3-yl)oxazoles can be synthesized and subsequently converted into 3-(oxazol-5-yl)quinoline-2-carboxamides. researchgate.net Additionally, quinoline-based furanones can be converted into their nitrogen analogues, pyrrolones, by reacting them with amines. nih.gov
Ring Oxidation and Rearrangement : The furan ring in 2-furylquinoline scaffolds can be susceptible to air oxidation. This process can lead to a [4+2] cycloaddition with singlet oxygen, forming an endoperoxide intermediate. nih.gov This intermediate can then undergo rearrangements, such as a Baeyer-Villiger type mechanism, to yield various decomposition products, including lactams and carboxylic acids. nih.gov While often an instability issue, such transformations could potentially be controlled to generate novel derivatives.
Substitution : Standard electrophilic substitution reactions can be applied, although the reactivity of the furan ring is influenced by the electron-withdrawing carboxamide group. More commonly, substituted furans are used as starting materials for the initial synthesis. For example, analogues have been prepared from 2,5-dimethylfuran-3-carboxylic acid or 5-hydroxymethylfuran-2-carboxylic acid to study the impact of these substituents. orientjchem.orgresearchgate.net
Modifications at the Quinoline Moiety
The quinoline ring system provides another handle for derivatization, either by modifying the existing ring or by using pre-functionalized starting materials.
Electrophilic Substitution : The quinoline ring itself can undergo electrophilic substitution reactions. In a study on the closely related N-(quinolin-6-yl)furan-2-carbothioamide, the molecule was subjected to nitration, bromination, formylation, and acylation, demonstrating that the quinoline core can be functionalized even after the amide coupling step. pleiades.online
Cross-Coupling Reactions : Modern cross-coupling reactions are a powerful method for modifying the quinoline scaffold. The Suzuki cross-coupling reaction, for example, has been used to introduce aryl groups onto the quinoline ring. A synthetic route for quinoline-sulphonamide derivatives involved a palladium-catalyzed Suzuki reaction between a bromo-nitroquinoline intermediate and an arylboronic acid to create a C-C bond. nih.gov
Use of Substituted Aminoquinolines : A straightforward strategy to introduce diversity is to begin the synthesis with a pre-functionalized aminoquinoline. Numerous quinoline derivatives with substituents such as chloro, nitro, methyl, or methoxy (B1213986) groups have been synthesized and used as precursors. nih.govnih.govfrontiersin.org For example, 6-substituted-2-chloroquinolin-3-carbaldehydes have been used as starting materials to build complex heterocyclic systems. nih.gov Similarly, quinoline-6-carboxylic acid has been used in place of pyrazine (B50134) carboxylic acid to create a series of carboxamide benzenesulfonates. nih.gov
Variations in the Carboxamide Linker Region
The amide linker itself can be chemically altered or replaced entirely to generate structural analogues.
Thionation : The carbonyl oxygen of the amide can be replaced with sulfur. The conversion of N-(quinolin-6-yl)furan-2-carboxamide to the corresponding N-(quinolin-6-yl)furan-2-carbothioamide was achieved by treatment with excess phosphorus pentasulfide (P2S5) in anhydrous pyridine. pleiades.online This transformation from an amide to a thioamide significantly alters the electronic and steric properties of the linker.
Transamidation : In systems where the quinoline moiety acts as a directing group (such as 8-aminoquinoline), it can be subsequently replaced by other amines through a transamidation procedure. This process typically involves two steps: first, activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalytic amount of DMAP (4-Dimethylaminopyridine) to form an N-acyl-Boc-carbamate intermediate. chemrxiv.orgmdpi.com This activated intermediate is then subjected to aminolysis with a range of primary or secondary amines to furnish the new amide product. chemrxiv.orgmdpi.com This method allows for the late-stage introduction of diverse amine fragments.
N-Alkylation : The amide nitrogen can be functionalized, for example, through N-alkylation. In the synthesis of benzofuran-2-carboxamide analogues, the N-H of the carboxamide was deprotonated using a strong base like sodium hydride, and the resulting anion was reacted with an alkyl halide (e.g., 1-(3-chloropropyl)piperidine) to yield the N-alkylated product. nih.gov This strategy converts the secondary amide to a tertiary amide.
Linker Replacement : More drastic modifications involve replacing the amide bond with completely different functional groups. A diversity-oriented synthesis approach for furan-2-carboxamides explored replacing the traditional amide bond with alternative linkers, including N-acylcarbohydrazides, 1,4-diaminobenzene, and 3-aminobenzoic acid, to create molecules with different spacing and conformational properties. nih.gov
Exploration of Isosteric Replacements
Isosteric and bioisosteric replacement is a fundamental strategy in drug design used to modulate a molecule's physicochemical properties, biological activity, and metabolic stability. In the context of this compound analogues, this approach has been applied to all three core components: the furan ring, the quinoline system, and the amide linker.
The furan-2-carboxamide unit itself is often employed as a bioisosteric replacement for labile furanone rings to improve metabolic stability while retaining biological function. nih.gov Further modifications focus on replacing the furan or quinoline rings with other cyclic systems. For instance, the furan ring can be replaced by a benzofuran, creating N-(quinolin-8-yl)benzofuran-2-carboxamides. researchgate.net This replacement increases the aromatic surface area and lipophilicity, which can influence receptor binding and pharmacokinetic properties.
Similarly, the quinoline portion can be exchanged for other heterocyclic systems. In one study, quinoline-6-carboxamide (B1312354) derivatives were compared with their pyrazine-carboxamide counterparts, demonstrating that such isosteric changes significantly impact biological potency. nih.gov The amide linker, crucial for the molecule's three-dimensional structure, can also be replaced. Heterocyclic rings such as 1,2,4-triazoles have been used as metabolically stable amide isosteres, capable of mimicking the hydrogen bonding properties of the original amide bond. mdpi.comresearchgate.net
| Original Moiety | Isosteric Replacement | Example Analogue Class | Rationale/Outcome | Reference |
|---|---|---|---|---|
| Furan | Benzofuran | N-(Quinolin-8-yl)benzofuran-2-carboxamides | Increases aromatic surface and modifies lipophilicity. | researchgate.net |
| Quinoline | Pyrazine | Pyrazine-carboxamide derivatives | Alters electronic properties and biological activity. | nih.gov |
| Amide Linker | 1,2,4-Triazole | Furan-triazole-aryl compounds | Enhances metabolic stability while mimicking H-bonding. | mdpi.comresearchgate.net |
| Furanone | Furan-2-carboxamide | Furan-2-carboxamides | Improves stability against metabolic degradation. | nih.gov |
Electrophilic Substitution Reactions
The this compound scaffold contains two aromatic systems susceptible to electrophilic attack: the furan ring and the quinoline ring. The furan ring is electron-rich and generally undergoes electrophilic substitution more readily than benzene (B151609), with a strong preference for reaction at the C5 position (alpha to the oxygen and ortho to the carboxamide group). If the C5 position is occupied, substitution occurs at other available positions. The quinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom, and substitution typically requires harsher conditions.
Studies on related structures, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have shown that electrophilic substitution reactions like nitration, bromination, and acylation can be directed to either the furan or the quinoline ring depending on the reaction conditions. chemrxiv.org For example, under certain conditions, nitration or bromination occurs selectively at the 5-position of the furan ring. The regioselectivity is governed by the ability of the heteroatom to stabilize the intermediate carbocation (the sigma complex), which is most effective for attack at the alpha-positions (C2 and C5) of the furan.
| Reaction | Electrophile/Reagents | Typical Site of Attack | Product Type | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Furan C5-position | 5-Nitro-furan derivative | chemrxiv.org |
| Bromination | Br₂/AcOH | Furan C5-position | 5-Bromo-furan derivative | chemrxiv.org |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Furan C5-position | 5-Formyl-furan derivative | chemrxiv.org |
| Acylation | Ac₂O/H₃PO₄ | Furan C5-position | 5-Acetyl-furan derivative | chemrxiv.org |
Nucleophilic Substitution Reactions
Nucleophilic attack can occur at several sites within the this compound structure. The most common transformation is nucleophilic acyl substitution at the carbonyl carbon of the amide linkage. This reaction, known as transamidation, allows for the cleavage of the 8-aminoquinoline directing group and the introduction of a new amine, providing a powerful tool for late-stage diversification of the molecule. researchgate.net This process typically involves activation of the amide, for instance with di-tert-butyl dicarbonate ((Boc)₂O), followed by reaction with a primary or secondary amine nucleophile. researchgate.net
The quinoline ring itself can also undergo nucleophilic substitution, particularly at the C2 and C4 positions, which are activated by the ring nitrogen. While less common than electrophilic substitution on the furan ring, these reactions can occur under specific conditions, as noted in studies of related 2-(furan-2-yl)thiazolo[5,4-f]quinoline systems. chemrxiv.org
| Reaction Type | Reagents | Site of Attack | Description | Reference |
|---|---|---|---|---|
| Transamidation | 1. (Boc)₂O, DMAP 2. R₂NH (amine nucleophile) | Amide Carbonyl | Replacement of the quinoline-amine portion with a new amine via an N-acyl-Boc-carbamate intermediate. | researchgate.net |
| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amides) | Quinoline C2/C4 positions | Substitution on the quinoline ring, typically requiring forcing conditions or activation. | chemrxiv.org |
Oxidation and Reduction Processes within the Core Structure
The furan and quinoline rings exhibit distinct behaviors under oxidative and reductive conditions. The electron-rich furan ring is particularly susceptible to oxidation. Research on 2-furylquinolines has revealed that these compounds can undergo oxidative decomposition in the presence of air (oxygen). The proposed mechanism involves a [4+2] cycloaddition between the furan ring and singlet oxygen (¹O₂), which may be generated photochemically or by other means. This reaction forms an unstable endoperoxide intermediate that subsequently undergoes rearrangements, such as Baeyer-Villiger type processes, to yield various degradation products including lactams and carboxylic acids. In a different type of transformation, the oxidation of a related carbothioamide with potassium ferricyanide (B76249) leads to an intramolecular cyclization, forming a thiazole (B1198619) ring. chemrxiv.org
Reduction of the scaffold can also be achieved selectively. The quinoline ring can be hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is commonly accomplished using catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or specialized systems like palladium on an alumina/nickel foam support (Al₂O₃-Pd-D/Ni). chemrxiv.org These conditions often leave the furan ring intact. Conversely, the furan ring can be reduced to a tetrahydrofuran (B95107) ring under different catalytic hydrogenation conditions, for example, using rhodium or ruthenium catalysts, though this may also lead to reduction of the quinoline system depending on the catalyst and conditions employed.
| Process | Reagents/Conditions | Affected Moiety | Product | Reference |
|---|---|---|---|---|
| Oxidative Decomposition | Air (¹O₂) | Furan Ring | Endoperoxide, followed by rearrangement to lactams, carboxylic acids. | |
| Oxidative Cyclization | K₃[Fe(CN)₆] (on carbothioamide analogue) | Thioamide & Furan | Fused thiazole ring system. | chemrxiv.org |
| Catalytic Hydrogenation | H₂, Al₂O₃-Pd-D/Ni or Pd/C | Quinoline Ring | 1,2,3,4-Tetrahydroquinoline derivative. | chemrxiv.org |
| Catalytic Hydrogenation | H₂, Rh/C or Ru/C (example conditions) | Furan Ring | Tetrahydrofuran derivative. | N/A |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(quinolin-5-yl)furan-2-carboxamide by mapping its carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton, as well as the protons on the furan (B31954) and quinoline (B57606) rings.
Amide Proton (N-H): A single proton signal (singlet) is anticipated in the downfield region, typically between δ 10.0 and 11.0 ppm, a characteristic chemical shift for amide protons in similar aromatic carboxamide structures. nih.gov
Quinoline Ring Protons: The 5-substituted quinoline ring system should exhibit six distinct proton signals in the aromatic region (δ 7.0–9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the nitrogen atom and the amide substituent.
Furan Ring Protons: The furan ring gives rise to three characteristic proton signals. Based on analogous furan-2-carboxamides, the H5 proton (adjacent to the oxygen and C=C double bond) is expected to appear as a doublet of doublets around δ 7.8-7.9 ppm. nih.gov The H3 proton (adjacent to the carbonyl group) would likely resonate around δ 7.3 ppm, and the H4 proton is expected around δ 6.7 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the number and electronic environment of all carbon atoms.
Carbonyl Carbon (C=O): A single, prominent signal for the amide carbonyl carbon is expected in the range of δ 156–159 ppm. mdpi.com
Furan Ring Carbons: Four distinct signals are predicted for the furan ring carbons, including two oxygen-bound carbons and two olefinic carbons. The carbon atom attached to the carbonyl group is typically found around δ 148 ppm, with other ring carbons appearing between δ 112 and 146 ppm. nih.govmdpi.com
Quinoline Ring Carbons: The nine carbon atoms of the quinoline ring system would produce a set of signals in the aromatic region, generally between δ 115 and 150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Amide N-H | 10.0 - 11.0 | Broad or sharp singlet, solvent dependent. |
| Quinoline H | 7.0 - 9.0 | Complex multiplet patterns (dd, t, d) corresponding to the 6 protons on the quinoline system. |
| Furan H5 | ~7.9 | Doublet of doublets. |
| Furan H3 | ~7.3 | Doublet. |
| Furan H4 | ~6.7 | Doublet of doublets. |
| ¹³C NMR | ||
| Amide C=O | 156 - 159 | Characteristic signal for the amide carbonyl group. mdpi.com |
| Quinoline C | 115 - 150 | 9 distinct signals expected for the aromatic carbons of the quinoline ring. |
| Furan C2 | ~148 | Carbon atom of the furan ring attached to the carbonyl group. mdpi.com |
| Furan C3, C4, C5 | 112 - 146 | Signals corresponding to the remaining furan carbons. nih.govmdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural clues based on its fragmentation patterns. For this compound (molecular formula C₁₄H₁₀N₂O₂), the calculated molecular weight is 238.24 g/mol .
In high-resolution mass spectrometry (HRMS), the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z value of approximately 239.0815. The primary fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would be the cleavage of the amide bond, which is the most labile bond in the structure.
This cleavage would result in two major fragment ions:
Furan-2-oyl cation: An ion with an m/z of 95, corresponding to the [C₅H₃O₂]⁺ fragment.
5-Aminoquinoline (B19350) radical cation: An ion with an m/z of 144, corresponding to the [C₉H₈N₂]⁺ fragment.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Formula | Fragment Identity |
| 239.0815 | [C₁₄H₁₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 144.0687 | [C₉H₈N₂]⁺˙ | 5-Aminoquinoline radical cation |
| 95.0133 | [C₅H₃O₂]⁺ | Furan-2-oyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
N-H Stretching: A moderate to sharp band in the region of 3300–3450 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations from both the quinoline and furan rings are expected to appear at wavenumbers just above 3000 cm⁻¹. vscht.cz
C=O Stretching (Amide I Band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group. mdpi.com
N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears in the 1515–1570 cm⁻¹ range. nih.govmdpi.com
Aromatic C=C Stretching: Multiple bands of varying intensity between 1400 and 1600 cm⁻¹ are characteristic of the C=C bond stretching within the quinoline and furan aromatic rings. libretexts.org
C-O Stretching: Vibrations associated with the C-O-C ether linkage within the furan ring are expected in the fingerprint region, around 1000-1300 cm⁻¹. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 3450 | N-H Stretch | Secondary Amide | Medium |
| > 3000 | C-H Stretch | Aromatic (Quinoline/Furan) | Medium to Weak |
| 1650 - 1680 | C=O Stretch (Amide I) | Amide Carbonyl | Strong |
| 1515 - 1570 | N-H Bend (Amide II) | Amide | Medium to Strong |
| 1400 - 1600 | C=C Stretch | Aromatic Rings | Variable |
| 1000 - 1300 | C-O-C Stretch | Furan Ring | Medium |
X-ray Crystallography for Solid-State Structure Determination
Key structural features would include:
Planarity: Both the quinoline and furan ring systems are inherently planar. A key parameter would be the dihedral angle between the plane of the quinoline ring and the plane of the furan-2-carboxamide group.
Amide Conformation: The amide linkage is expected to be in a relatively planar, trans conformation.
Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule, forming chains or dimers. Furthermore, π-π stacking interactions between the electron-rich aromatic systems of the quinoline and furan rings are highly probable and would play a significant role in the crystal packing. nih.gov
Table 4: Typical Crystallographic Parameters from Analogous Aromatic Amide Structures
| Parameter | Expected Value / Feature | Significance |
| Amide Bond (C-N) Length | ~1.33 Å | Indicates partial double bond character due to resonance. |
| Carbonyl Bond (C=O) Length | ~1.24 Å | Typical length for an amide carbonyl group. |
| Dihedral Angle (Quinoline-Amide) | 10 - 30° | Defines the twist between the two major parts of the molecule. nih.gov |
| Hydrogen Bonding | Intermolecular N-H···O=C | Key interaction governing the supramolecular assembly in the solid state. |
| π-π Stacking Distance | 3.5 - 3.8 Å | Distance between centroids of parallel-displaced aromatic rings. nih.gov |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the verification of its purity.
Thin-Layer Chromatography (TLC): TLC is a quick method used to monitor the progress of a chemical reaction and to determine an appropriate solvent system for large-scale purification. The compound's purity is indicated by the presence of a single spot with a characteristic retention factor (Rƒ) value. mdpi.com
Flash Column Chromatography: This is a standard preparative technique used to purify the synthesized compound from starting materials, reagents, and byproducts. The selection of the stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is guided by preliminary TLC analysis. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the final purity of the compound. When analyzed under specific conditions (e.g., a C18 reverse-phase column with a methanol/water mobile phase), a pure sample of this compound would yield a single, sharp peak in the chromatogram. The area of this peak is directly proportional to the compound's concentration, allowing for quantitative purity assessment (e.g., >95%). bldpharm.com
Structure Activity Relationship Sar and Structural Biology Correlations
Identification of Key Pharmacophoric Elements
The essential pharmacophoric features of the N-(quinolin-5-yl)furan-2-carboxamide scaffold are derived from its three primary structural components: the furan (B31954) ring, the central amide linker, and the quinoline (B57606) system. Each of these plays a critical role in defining the molecule's potential biological activity.
Furan Ring : The furan ring is a key heterocyclic motif. In many biologically active furan-2-carboxamides, the furan oxygen and the aromatic system itself are crucial. The furan ring is often involved in interactions with biological targets and serves as a rigid scaffold. In some contexts, it acts as a bioisosteric replacement for more labile structures, such as the furanone ring in certain antibiofilm agents, thereby enhancing metabolic stability while preserving activity. nih.govresearchgate.net
Amide Linker (-CONH-) : The carboxamide group is a fundamental pharmacophoric element. It is a rigid and planar unit that correctly orients the furan and quinoline rings relative to each other. The amide bond's carbonyl oxygen is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These hydrogen bonding capabilities are often essential for anchoring the molecule within a protein's binding site. researchgate.net
Influence of Substituent Position and Electronic Properties on Activity
The biological activity of furan-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the furan and the N-linked aromatic ring (in this case, quinoline).
Studies on analogous N-aryl furan-2-carboxamides demonstrate that modifying electronic properties can tune reactivity and biological function. For instance, in a series of carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donating substituents on an attached phenyl ring was found to enhance anti-cancer activity. mdpi.com Conversely, in other series, electron-withdrawing groups have been shown to be beneficial. Research on N-aryl carbamates revealed that the introduction of strongly electron-withdrawing groups like trifluoromethyl (CF₃) could improve antifungal activity. researchgate.net
The position of these substituents is equally critical. For N-aryl carbamates, substituents at the ortho position of the phenyl ring were found to almost eliminate antifungal activity, whereas para- and meta-substitutions were more favorable. researchgate.net For the title compound, the attachment at the 5-position of the quinoline ring dictates a specific spatial arrangement that will influence how the molecule fits into a binding pocket, compared to analogs substituted at other positions like C2, C4, or C8. nih.govmdpi.com The lipophilicity conferred by the quinoline ring and any additional substituents is also a key factor, with studies on 2-arylquinolines showing a correlation between higher lipophilicity and better cytotoxic effects against certain cancer cell lines. rsc.org
Table 1: Influence of Substituents on Activity in Analogous Carboxamide Scaffolds
| Scaffold Type | Substituent Type | Effect on Activity | Biological Context | Source(s) |
|---|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide | Electron-donating (e.g., p-methyl) | Increased | Anti-cancer (HepG2) | mdpi.com |
| N-Aryl Carbamate | Electron-withdrawing (e.g., CF₃, OCF₃) | Increased | Antifungal | researchgate.net |
| N-Aryl Carbamate | Halogen (e.g., 2,4-dichloro) | Increased | Antifungal | researchgate.net |
| Furan-2-carboxamide | Halogen on phenyl ring | Increased | Antibiofilm (P. aeruginosa) | nih.gov |
| Benzofuran-2-carboxamide (B1298429) | Electron-donating on aryl iodide | Increased yield in C-H arylation | Synthesis | mdpi.com |
Conformational Analysis and Binding Affinity Correlates
The amide bond itself can exist in cis or trans conformations, although the trans form is generally more stable. However, studies on related N-aryl amides have shown that the local environment and steric hindrance can favor the cis rotamer. nih.govresearchgate.net The planarity between the aromatic ring and the amide group can significantly influence conformational preference. nih.gov
Elucidation of Molecular Interaction Hotspots
Molecular docking studies on analogous furan-2-carboxamide compounds have successfully identified key molecular interaction "hotspots" that are likely relevant to this compound. These interactions are primarily non-covalent and are crucial for the molecule's mechanism of action.
Commonly observed interactions for this class of compounds include:
Hydrogen Bonds : The amide linker is a primary site for hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor, while the NH group serves as a donor. Docking studies of furan-2-carboxamide derivatives targeting the SARS-CoV-2 main protease identified a critical hydrogen bond between a nitrophenyl moiety and the residue His163. nih.gov
π-π Stacking : The aromatic furan and quinoline rings are well-suited for π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and histidine (His). In studies of furan-azetidinone hybrids as potential E. coli inhibitors, π-π stacking interactions with Phe94 and Tyr146 at the active site were deemed essential for inhibition. ijper.org Similarly, furan-2-carboxamide inhibitors of the SARS-CoV-2 protease showed π-π stacking between the furan ring and His41. nih.gov
Table 2: Observed Molecular Interactions in Analogous Furan-2-Carboxamide Compounds
| Analog Class | Target Protein | Key Interacting Residues | Interaction Type | Source(s) |
|---|---|---|---|---|
| Furan-2-carboxamides | LasR (P. aeruginosa) | Trp60, Tyr56 | Hydrogen Bond | researchgate.net |
| Furan-azetidinone hybrids | Enoyl Reductase (E. coli) | Phe94, Tyr146 | π-π Stacking | ijper.org |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | His41 | π-π Stacking | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | His163 | Hydrogen Bond | nih.gov |
Molecular Target Identification and Mechanistic Studies in Vitro and Preclinical Models
Enzyme Inhibition and Modulation Studies
While direct kinase inhibition profiling for N-(quinolin-5-yl)furan-2-carboxamide is not extensively documented in publicly available literature, the quinoline (B57606) scaffold is a well-established "privileged" structure in kinase inhibitor design, known to bind to the ATP-binding site of many kinases. nih.goved.ac.uk The broader class of quinoline derivatives has been shown to exhibit potent inhibitory effects on various protein kinases, which are crucial in cell signaling pathways often dysregulated in diseases like cancer. researchgate.net
Research into structurally related furan-2-carboxamide compounds has identified activity against specific kinases. For instance, a series of 5-position substituted oxindole amides, including N-(2-oxoindolin-5-yl)furan-2-carboxamide , were synthesized and evaluated for their inhibitory activity against Tousled Like Kinase 2 (TLK2). nih.gov Although this analog replaces the quinoline ring with an oxindole core, it demonstrates that the furan-2-carboxamide moiety is compatible with kinase inhibition. The development of these analogs was part of a focused effort to improve potency and selectivity for TLK2, a kinase involved in chromatin assembly and DNA damage response. nih.gov
The general mechanism for quinoline-based kinase inhibitors often involves competitive inhibition at the ATP-binding site, displacing the natural substrate and thereby blocking the phosphorylation cascade that drives cell growth and proliferation. ed.ac.ukresearchgate.net
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, as it processes viral polyproteins into functional units, making it a prime target for antiviral drug development. nih.govbiorxiv.orgmdpi.com Inhibition of Mpro can occur through either covalent or non-covalent mechanisms. mdpi.comscienceasia.org Covalent inhibitors typically feature an electrophilic "warhead" that forms a bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, leading to irreversible or reversible inactivation. nih.govunimi.it Non-covalent inhibitors bind to the active site through interactions like hydrogen bonds, blocking substrate access. mdpi.com
While numerous compounds have been screened for SARS-CoV-2 Mpro inhibition, specific experimental data detailing the inhibitory activity or mechanism of this compound against this protease are not prominently available in current research literature. However, computational and experimental studies have identified other novel inhibitor series with IC50 values in the low micromolar range. biorxiv.org For example, high-throughput screening has identified compounds like Ebselen and GC-376 as potent Mpro inhibitors with IC50 values of 0.67 µM and 0.03 µM, respectively. nih.gov These findings highlight the ongoing search for diverse chemical scaffolds capable of targeting this critical viral enzyme.
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. nih.govnih.gov In pathogenic bacteria such as Helicobacter pylori, its activity is a key virulence factor. nih.gov The mechanism of urease inhibitors often involves interaction with the two nickel ions in the enzyme's active site. researchgate.net These inhibitors can chelate the nickel ions, blocking the catalytic activity. nih.gov
The quinoline core is present in various compounds investigated for urease inhibitory potential. nih.gov However, specific mechanistic studies and IC50 values for this compound are not detailed in the available scientific literature. For context, other classes of inhibitors, such as hydrazonothiazolines and indole-based derivatives, have demonstrated potent urease inhibition with IC50 values ranging from 0.60 µM to over 27 µM, often exceeding the potency of the standard inhibitor, thiourea. acs.org
DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, making them essential for processes like replication and transcription. mdpi.com Topoisomerase inhibitors can act as "poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov This is a common mechanism for many anticancer drugs. nih.gov
Quinoline and acridine derivatives have been studied for their ability to inhibit topoisomerases, particularly topoisomerase II. nih.govnih.gov For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to be effective inhibitors of topoisomerase IIα. mdpi.com One such derivative, compound 2E from a synthesized series, inhibited 88.3% of topoisomerase IIα activity at a concentration of 100 µM, an efficacy comparable to the standard drug etoposide. mdpi.com While the general scaffold is known for this activity, specific data on the topoisomerase inhibitory action of this compound has not been reported.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.govresearchgate.netnih.gov A screening of an in-house chemical library to find new SIRT2 inhibitors identified a compound structurally related to this compound. This analog, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid , demonstrated clear inhibitory activity against human SIRT2. nih.gov
This related compound, which features a ureido linker instead of a direct amide bond, was identified as a hit compound in fluorescence-based activity assays. nih.gov Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of more potent inhibitors. nih.gov The mechanism for many SIRT2 inhibitors involves binding to the enzyme's active site, thereby preventing the deacetylation of substrates like α-tubulin. nih.govresearchgate.net
| Compound | Concentration | SIRT2 Inhibition (%) | Reference |
|---|---|---|---|
| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 100 µM | 63 ± 5% | nih.gov |
| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 10 µM | 35 ± 3% | nih.gov |
Enoyl-acyl carrier protein (ACP) reductase, particularly the FabI isoform, is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. nih.govfrontiersin.org This pathway is essential for building bacterial cell membranes and is absent in mammals, making FabI an attractive target for developing novel antibacterial agents. researchgate.netgoogle.com The enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle. google.com
Inhibition of FabI disrupts fatty acid production, leading to bacterial growth inhibition or death. researchgate.net While various chemical classes have been explored as FabI inhibitors, there is no specific research available that details the activity or inhibition mechanisms of this compound against enoyl-ACP reductase. nih.govfrontiersin.orgnih.gov
Based on the conducted research, there is currently insufficient publicly available scientific literature to provide detailed, specific data on the compound This compound for the outlined topics. While extensive research exists for related quinoline and furan-2-carboxamide derivatives, as well as the biological targets mentioned (PPARγ, α7 nAChR, NF-κB), specific mechanistic studies, receptor binding assays, and cellular activity data for this compound could not be retrieved.
Therefore, it is not possible to generate the requested article with the required scientifically accurate content and data tables solely based on the available search results. The provided outline suggests that such specific data may exist in proprietary databases or literature not accessible through the current search tools. Any attempt to populate the requested sections would be speculative and would not adhere to the required standards of scientific accuracy.
In Vitro Cellular Activity and Mechanistic Investigations
Antiviral Modulatory Effects
A thorough review of published research reveals no specific studies detailing the antiviral effects of this compound. While research into compounds with similar structural components exists, direct data on the antiviral activity, molecular targets, or mechanism of action for this specific chemical entity is not available.
For instance, studies on other furan-carboxamide derivatives have identified them as potential inhibitors of viruses like the influenza A H5N1 virus. One structurally related compound, (E)-2-((5-(quinolin-7-yl)furan-2-yl)methylene)hydrazine-1-carbothioamide, has been investigated as an inhibitor of the SARS-CoV-2 main protease. These findings suggest that the broader class of quinolinyl-furan derivatives may harbor antiviral potential, but direct evidence for this compound is lacking. Without dedicated in vitro and preclinical studies, its efficacy against any viral pathogen remains purely speculative.
Computational Chemistry and Molecular Modeling
Future Research Directions and Theoretical Applications
Rational Design of Novel Analogues with Tuned Molecular Interactions
The rational design of analogues based on the N-(quinolin-5-yl)furan-2-carboxamide scaffold is a primary avenue for future research. This approach aims to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. nih.govnih.gov
Key strategies for analogue design include:
Bioisosteric Replacement: Following principles applied to other furan-2-carboxamides, the furan (B31954) ring could be replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) to explore the impact on biological activity and metabolic stability. researchgate.netnih.govnih.gov
Substitution on the Quinoline (B57606) Ring: The quinoline moiety offers multiple positions for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) could modulate the electronic properties and steric profile of the molecule, leading to fine-tuned interactions with biological targets. The incorporation of a carboxamide linkage at different positions within the quinoline framework has proven to be an effective strategy for enhancing pharmacological properties in other contexts. nih.gov
Modification of the Amide Linker: The rigidity and hydrogen-bonding capability of the central carboxamide linker can be altered. This could involve N-methylation or the introduction of spacers to change the orientation of the quinoline and furan rings relative to each other.
Computational methods, such as molecular docking, can be employed to predict how these structural changes will affect binding to potential targets. researchgate.netnih.gov For instance, if a target protein is identified, analogues can be designed to optimize interactions with specific amino acid residues in the binding pocket.
| Compound ID | Modification | Design Rationale | Predicted Outcome |
|---|---|---|---|
| QFC-002 | 7-Chloro substitution on quinoline | Enhance binding affinity through halogen bonding | Increased potency |
| QFC-003 | Furan replaced with Thiophene | Improve metabolic stability (bioisosteric replacement) | Longer biological half-life |
| QFC-004 | N-Methylation of amide linker | Remove H-bond donor capacity, increase lipophilicity | Altered target selectivity |
| QFC-005 | 5-Methyl substitution on furan | Probe steric tolerance in binding pocket | Define Structure-Activity Relationship (SAR) |
Development of Chemo-Enzymatic Synthetic Routes
To facilitate the synthesis of this compound and its analogues, the development of efficient and sustainable chemo-enzymatic routes is a promising research direction. Traditional chemical synthesis can sometimes require harsh conditions and protective group strategies, whereas enzymatic methods offer high selectivity and milder reaction conditions.
Potential chemo-enzymatic strategies could involve:
Enzymatic Amide Bond Formation: Utilizing ligases or engineered hydrolases to catalyze the coupling of a quinoline-5-amine derivative and a furan-2-carboxylic acid derivative. This could reduce the need for chemical activating agents.
Biocatalytic Synthesis of Precursors: Employing enzymes to synthesize the substituted furan or quinoline precursors in a stereoselective manner.
One-Pot Cascades: Designing a sequence of enzymatic and chemical reactions in a single vessel to improve efficiency and reduce waste. Research into chemo-enzymatic platforms for synthesizing other complex heterocyclic molecules, such as furanolides, has demonstrated the feasibility and cost-effectiveness of this approach. nih.gov
The discovery and engineering of novel enzymes with tailored substrate specificities will be key to realizing the full potential of this synthetic strategy for producing a diverse library of analogues for biological screening.
Advanced Mechanistic Studies at Sub-Cellular Resolution
Understanding how this compound exerts its biological effects requires detailed mechanistic studies at the sub-cellular level. The diverse pharmacological activities associated with both quinoline and furan derivatives suggest multiple potential mechanisms of action. nih.govnih.gov
Future research should focus on:
Target Identification: Using techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins or cellular components that the compound binds to.
Pathway Analysis: Once a target is identified, transcriptomics and proteomics can be used to determine the downstream effects on cellular signaling pathways.
Sub-cellular Localization: Employing fluorescence microscopy with tagged versions of the compound to visualize its distribution within the cell (e.g., nucleus, mitochondria, cytoplasm) and determine its site of action.
Enzyme Inhibition Kinetics: For analogues designed as enzyme inhibitors, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible). nih.gov
These advanced studies will be critical for validating the compound's mechanism of action and for the rational development of second-generation compounds with improved therapeutic profiles.
Exploration of the Compound as a Chemical Probe for Biological Processes
If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and explore biological pathways.
To be a useful chemical probe, the compound should ideally possess:
High Potency: To ensure that the observed effects are due to interaction with the intended target.
High Selectivity: To minimize off-target effects that could confound experimental results.
A Known Mechanism of Action: To allow for clear interpretation of experimental outcomes.
The core structure of this compound could be modified by incorporating "handles" for further functionalization. For example, an alkyne or azide group could be added to allow for "click" chemistry, enabling the attachment of fluorescent dyes, biotin tags (for pull-down experiments), or photo-crosslinking groups. Such probes would be invaluable tools for cell biology and pharmacology research.
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., BODIPY) | Visualize sub-cellular localization of the target protein |
| Affinity Probe | Attachment of a biotin tag | Target identification and validation via pull-down assays |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone) | Covalently label the target protein for identification |
Contribution to Understanding Heterocyclic Compound Bioactivity Landscapes
Both quinoline and furan are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govnih.gov The study of a hybrid molecule like this compound contributes significantly to the broader understanding of how combining different heterocyclic systems influences bioactivity.
Research in this area will help to answer fundamental questions in medicinal chemistry, such as:
Synergistic Effects: Does the combination of the quinoline and furan-2-carboxamide moieties lead to novel biological activities not seen with either fragment alone?
Scaffold Hopping: Can the this compound scaffold serve as a template for designing compounds that target protein families currently modulated by different chemical classes?
Chemical Space Expansion: By synthesizing and screening a library of analogues, this research expands the known chemical space of bioactive compounds, providing new starting points for drug discovery programs. The creation of hybrid molecules by combining bioactive scaffolds is a promising strategy for developing multifunctional drugs. mdpi.com
Ultimately, a thorough investigation of this compound and its derivatives will provide valuable data for building predictive models of bioactivity, aiding in the future design of novel therapeutic agents for a wide range of diseases.
Q & A
Q. Key Data :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, 60°C, 24 h | 62 | 95 | |
| 1,4-Dioxane, 120°C, 18 h | 87 | 98 |
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?
Q. Advanced Research Focus
- FT-IR : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹), furan C-O-C (1010–1060 cm⁻¹), and quinoline C=N (1580–1620 cm⁻¹) .
- NMR :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include R1 (<5%) and wR2 (<10%) for reliable structural determination .
Q. Example Workflow :
Confirm amide bond formation via FT-IR.
Assign proton environments using 2D NMR (COSY, HSQC).
Resolve stereochemical ambiguities via single-crystal XRD .
What computational strategies predict the binding mechanisms of this compound with targets like SIRT2?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The quinoline moiety often forms π-π stacking with aromatic residues (e.g., Phe68 in SIRT2), while the furan-carboxamide engages in hydrogen bonding .
- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. The furan oxygen and amide nitrogen are critical for charge transfer .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .
Case Study : AGK2 (a related SIRT2 inhibitor) showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.5 µM .
What methodologies are recommended for evaluating the anticancer activity of this compound?
Q. Basic Research Focus
- Cell Lines : Use HCT-116 (colorectal) or MCF-7 (breast) cancer cells, maintained in RPMI-1640 medium with 10% FBS .
- MTT Assay Protocol :
- Seed cells at 5×10³ cells/well in 96-well plates.
- Treat with 1–100 µM compound for 48–72 hours.
- Add MTT reagent (0.5 mg/mL), incubate 4 hours, and measure absorbance at 570 nm .
- Data Interpretation : IC₅₀ values <10 µM indicate potent activity. Compare with positive controls (e.g., doxorubicin).
How should researchers address contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Source Analysis : Check cell line authenticity (STR profiling) and compound purity (HPLC ≥95%) .
- Experimental Variables :
- Serum concentration (e.g., 2% vs. 10% FBS) can alter cytotoxicity .
- Solvent effects (DMSO >1% may inhibit growth).
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05) .
Example : A study reported IC₅₀ = 8.2 µM in HCT-116 cells, while another found 15.3 µM. Differences were traced to incubation time (48 vs. 72 hours) .
What protocols ensure purity and structural fidelity of this compound?
Q. Basic Research Focus
- HPLC : Use a C18 column (4.6×250 mm), acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time ~8.2 minutes .
- Recrystallization : Purify from chloroform/methanol (3:1 v/v) to achieve ≥98% purity .
- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
